Imidazo[1,2-b]pyridazine-3-sulfonyl chloride
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Overview
Description
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is a chemical compound with the molecular formula C_7H_4ClN_3O_2S. It is a member of the imidazo[1,2-b]pyridazine family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl chloride typically involves the chlorosulfonation of imidazo[1,2-b]pyridazine. The process generally includes the following steps:
Starting Material: Imidazo[1,2-b]pyridazine is used as the starting material.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid (HSO_3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group at the 3-position of the imidazo[1,2-b]pyridazine ring.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The mixture is then quenched with water and neutralized to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example:
With Amines: Formation of sulfonamide derivatives.
With Alcohols: Formation of sulfonate esters.
With Thiols: Formation of sulfonothioate derivatives.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is employed in the development of probes for studying biological pathways and enzyme functions.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of compounds derived from imidazo[1,2-b]pyridazine-3-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, thereby blocking their activity and interrupting signaling pathways crucial for cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives exhibit different biological activities, such as anti-inflammatory and anticancer properties.
Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is unique due to its versatile reactivity and its role as a precursor in the synthesis of a wide range of biologically active molecules. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGTARSGVEOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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